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Compound of Interest

Compound Name: 1,18-Octadecanediol

Cat. No.: B156470

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural
elucidation of polymers, providing detailed information on monomer incorporation, sequence
distribution, and end-group analysis. This guide offers a comparative overview of the NMR
characterization of a copolyester derived from 1,18-octadecanediol and sebacic acid,
hereafter referred to as poly(1,18-octadecanediyl sebacate), against a well-characterized
aliphatic copolyester, poly(butylene succinate-co-adipate). This comparison will highlight the
key spectral features that confirm the successful synthesis and structure of these materials.

Data Presentation: Comparative NMR Chemical Shifts

The following tables summarize the characteristic *H and 3C NMR chemical shifts for the
monomers and the resulting copolyesters. These values are essential for identifying the
structural units within the polymer chain and confirming the formation of ester linkages.

Table 1: *H NMR Chemical Shift Assignments (in CDCIs)
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Functional Group

Poly(1,18-octadecanediyl
sebacate) (6, ppm)

Poly(butylene succinate-
co-adipate) (o, ppm)

Diol Unit

-O-CHz2- (from 1,18-

octadecanediol)

~4.05 (f)

-O-CHz2-CH2- (from 1,18-

octadecanediol)

~1.62 (quint)

-(CHz2)- (internal methylenes

from 1,18-octadecanediol)

~1.26 (br s)

-O-CHz- (from 1,4-butanediol)

~4.07 (1)

-O-CHz2-CHaz- (from 1,4-

butanediol)

~1.69 (quint)

Diacid Unit

-C(=0)-CH2- (from sebacic
acid)

~2.28 (t)

-C(=0)-CHz2-CHa2- (from

sebacic acid)

~1.60 (quint)

-(CHz2)- (internal methylenes

from sebacic acid)

~1.30 (br s)

-C(=0)-CH2-CH2-C(=0)- (from

succinic acid)

~2.62 (s)

-C(=0)-CHz2- (from adipic acid)

~2.32 (1)

-C(=0)-CHz-CHz2- (from adipic
acid)

~1.64 (quint)

t = triplet, quint = quintet, br s = broad singlet, s = singlet

Table 2: 13C NMR Chemical Shift Assignments (in CDCIs3)
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Functional Group

Poly(1,18-octadecanediyl
sebacate) (6, ppm)

Poly(butylene succinate-
co-adipate) (o, ppm)

Diol Unit

-O-CHz2- (from 1,18-

octadecanediol)

~64.3

-O-CHz2-CHa2- (from 1,18-

octadecanediol)

~28.6

-(CHz2)- (internal methylenes

from 1,18-octadecanediol)

~29.5,29.2,25.9

-O-CHz- (from 1,4-butanediol)

~64.1

-O-CHz2-CHaz- (from 1,4-

butanediol)

~25.3

Diacid Unit

-C(=0)- (from sebacic acid)

~173.9

-C(=0)-CHz3- (from sebacic

acid)

~34.3

-C(=0)-CH2-CH2- (from

sebacic acid)

~25.0

-(CH2)- (internal methylenes

from sebacic acid)

~29.1

-C(=0)- (from succinic acid)

~172.2

-C(=0)-CH2- (from succinic
acid)

~29.1

-C(=0)- (from adipic acid)

~173.3

-C(=0)-CHz2- (from adipic acid)

~33.9

-C(=0)-CHz-CHz2- (from adipic
acid)

~24.3
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Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a general protocol for
the synthesis and NMR analysis of aliphatic copolyesters.

Synthesis of Poly(1,18-octadecanediyl sebacate)

e Monomer Preparation: Equimolar amounts of 1,18-octadecanediol and sebacic acid are
added to a reaction vessel.

o Catalyst Addition: A suitable catalyst, such as tin(ll) 2-ethylhexanoate (Sn(Oct)2), is added
(typically 0.1-0.5 mol% relative to the diacid).

e Polycondensation: The mixture is heated under a nitrogen atmosphere with stirring. The
temperature is gradually increased to 180-220°C to facilitate the esterification reaction and
removal of water as a byproduct.

» Vacuum Application: After the initial esterification, a vacuum is applied to remove the
remaining water and drive the polymerization to completion, resulting in a high molecular
weight copolyester.

 Purification: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and
precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and
catalyst residues. The purified polymer is then dried under vacuum.

NMR Sample Preparation and Analysis

o Sample Preparation: Approximately 10-20 mg of the purified copolyester is dissolved in 0.6-
0.8 mL of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is typically used as an
internal standard (0 ppm).

e 1H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.

o Parameters: A standard pulse sequence is used with a sufficient number of scans (e.g.,
16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is
employed to ensure quantitative integration.
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o Analysis: The formation of the ester bond is confirmed by the downfield shift of the
methylene protons adjacent to the oxygen atoms of the diol (around 4.05 ppm) compared
to the free diol (~3.64 ppm). The integration of the peaks corresponding to the diol and
diacid units can be used to determine the copolymer composition.

e 13C NMR Spectroscopy:
o Instrument: A 100 MHz or higher field NMR spectrometer.

o Parameters: A proton-decoupled pulse sequence is used. A longer acquisition time and a
larger number of scans (e.g., 1024 or more) are typically required due to the lower natural
abundance of 13C.

o Analysis: The formation of the ester carbonyl is confirmed by the appearance of a signal
around 174 ppm. The chemical shifts of the carbons in the diol and diacid units provide
further confirmation of the copolymer structure.

Mandatory Visualizations
Workflow for Copolymer Synthesis and NMR
Confirmation
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Caption: Workflow of copolymer synthesis and structural confirmation by NMR.
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Logical Relationship for NMR Signal Assighnment
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Caption: Logical flow for confirming copolymer structure using NMR data.

 To cite this document: BenchChem. [Confirming the Structure of 1,18-Octadecanediol
Copolymers by NMR: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156470#confirming-the-structure-of-1-18-
octadecanediol-copolymers-by-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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